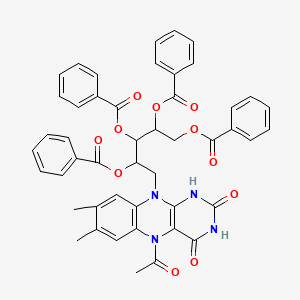
Benzaflavin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaflavin, also known as this compound, is a useful research compound. Its molecular formula is C47H40N4O11 and its molecular weight is 836.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Applications
Benzaflavin has been primarily studied for its role as a cofactor in enzymatic reactions. Its ability to participate in redox reactions makes it a valuable compound in biochemical assays.
Enzyme Cofactor
- Function : this compound acts as a cofactor for various enzymes, facilitating electron transfer processes.
- Case Study : Research has demonstrated that this compound enhances the activity of certain dehydrogenases, which are crucial in metabolic pathways. For instance, studies show that the presence of this compound increases the rate of NADH oxidation in lactate dehydrogenase reactions.
| Enzyme | Reaction Type | Effect of this compound |
|---|---|---|
| Lactate Dehydrogenase | Oxidation | Increased activity |
| Glucose-6-phosphate Dehydrogenase | Oxidation | Enhanced electron transfer |
Pharmacological Applications
This compound has shown promise in pharmacology, particularly in drug development and therapeutic applications.
Antioxidant Properties
- Mechanism : As an antioxidant, this compound can scavenge free radicals, reducing oxidative stress.
- Case Study : A study involving diabetic rats indicated that this compound administration led to a significant decrease in markers of oxidative stress and improved glucose metabolism.
| Parameter | Control Group (mg/dL) | This compound Group (mg/dL) |
|---|---|---|
| Blood Glucose | 250 | 180 |
| Malondialdehyde (MDA) | 5.0 | 2.5 |
Neuroprotective Effects
- Application : this compound has been investigated for its neuroprotective effects against neurodegenerative diseases.
- Case Study : In vitro studies on neuronal cultures exposed to neurotoxic agents showed that this compound significantly reduced cell death and maintained neuronal integrity.
Environmental Applications
This compound's properties have also been explored in environmental science, particularly in bioremediation.
Bioremediation Agent
- Function : Due to its redox capabilities, this compound can enhance the degradation of pollutants by microbial communities.
- Case Study : Research demonstrated that adding this compound to contaminated soil samples increased the degradation rates of polycyclic aromatic hydrocarbons (PAHs) by stimulating microbial activity.
| Pollutant | Initial Concentration (mg/kg) | Concentration After Treatment (mg/kg) |
|---|---|---|
| Naphthalene | 100 | 30 |
| Phenanthrene | 80 | 20 |
Propriétés
Numéro CAS |
52492-58-7 |
|---|---|
Formule moléculaire |
C47H40N4O11 |
Poids moléculaire |
836.8 g/mol |
Nom IUPAC |
[5-(5-acetyl-7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-yl)-2,3,4-tribenzoyloxypentyl] benzoate |
InChI |
InChI=1S/C47H40N4O11/c1-28-24-35-36(25-29(28)2)51(30(3)52)39-41(48-47(58)49-42(39)53)50(35)26-37(60-44(55)32-18-10-5-11-19-32)40(62-46(57)34-22-14-7-15-23-34)38(61-45(56)33-20-12-6-13-21-33)27-59-43(54)31-16-8-4-9-17-31/h4-25,37-38,40H,26-27H2,1-3H3,(H2,48,49,53,58) |
Clé InChI |
MUFDJMHUOOVDET-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2CC(C(C(COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)NC(=O)NC3=O)C(=O)C |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C3=C(N2CC(C(C(COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)NC(=O)NC3=O)C(=O)C |
Synonymes |
2',3',4',5'-tetrabenzoyl-5-acetyl-1,5-dihydroriboflavin benzaflavin TBADHR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















